Cas no 2137480-86-3 (methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate)

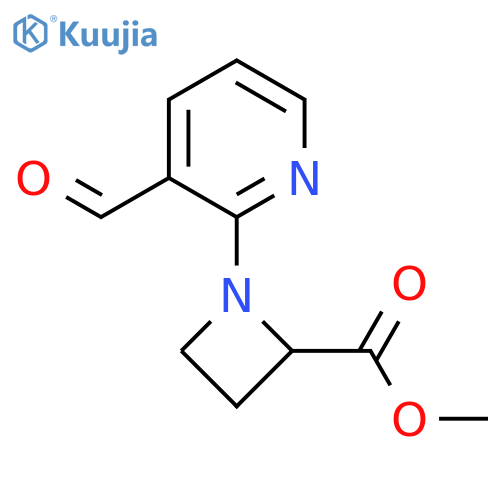

2137480-86-3 structure

商品名:methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate

methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate

- 2137480-86-3

- EN300-1142777

-

- インチ: 1S/C11H12N2O3/c1-16-11(15)9-4-6-13(9)10-8(7-14)3-2-5-12-10/h2-3,5,7,9H,4,6H2,1H3

- InChIKey: AOODPODYJFSAMG-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1CCN1C1C(C=O)=CC=CN=1)=O

計算された属性

- せいみつぶんしりょう: 220.08479225g/mol

- どういたいしつりょう: 220.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 59.5Ų

methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1142777-0.1g |

methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate |

2137480-86-3 | 95% | 0.1g |

$640.0 | 2023-10-26 | |

| Enamine | EN300-1142777-0.25g |

methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate |

2137480-86-3 | 95% | 0.25g |

$670.0 | 2023-10-26 | |

| Enamine | EN300-1142777-0.05g |

methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate |

2137480-86-3 | 95% | 0.05g |

$612.0 | 2023-10-26 | |

| Enamine | EN300-1142777-2.5g |

methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate |

2137480-86-3 | 95% | 2.5g |

$1428.0 | 2023-10-26 | |

| Enamine | EN300-1142777-1.0g |

methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate |

2137480-86-3 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1142777-0.5g |

methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate |

2137480-86-3 | 95% | 0.5g |

$699.0 | 2023-10-26 | |

| Enamine | EN300-1142777-5g |

methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate |

2137480-86-3 | 95% | 5g |

$2110.0 | 2023-10-26 | |

| Enamine | EN300-1142777-1g |

methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate |

2137480-86-3 | 95% | 1g |

$728.0 | 2023-10-26 | |

| Enamine | EN300-1142777-10g |

methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate |

2137480-86-3 | 95% | 10g |

$3131.0 | 2023-10-26 |

methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate 関連文献

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

2137480-86-3 (methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate) 関連製品

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量